molecular formula C14H17N3O B7512049 N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide

Cat. No. B7512049
M. Wt: 243.30 g/mol
InChI Key: LBLDCYDSWPDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide, also known as DMF-DMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide is not fully understood. However, it has been suggested that N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide may exert its therapeutic effects through the inhibition of various signaling pathways involved in cell growth, inflammation, and apoptosis. N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has also been shown to modulate the activity of certain enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cellular metabolism, such as lactate dehydrogenase and succinate dehydrogenase. N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation. Furthermore, N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has been found to possess antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a range of therapeutic properties. Furthermore, it has been found to have low toxicity and is generally well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Furthermore, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide. One area of interest is the development of N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide analogs with improved therapeutic properties. Another area of research is the investigation of the potential synergistic effects of N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide with other compounds, such as chemotherapy drugs. Furthermore, there is a need for further studies to establish the long-term safety and efficacy of N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide in humans. Finally, the potential use of N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide in the treatment of other diseases, such as cardiovascular disease and diabetes, should be explored.

Synthesis Methods

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 2,5-dimethylpyrazole-3-carboxylic acid. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has the ability to inhibit the growth of cancer cells and induce apoptosis. Furthermore, it has been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-5-6-10(2)12(7-9)14(18)15-13-8-11(3)16-17(13)4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLDCYDSWPDGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethylbenzamide

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